3-(Trifluoromethoxy)anisole
Overview
Description
3-(Trifluoromethoxy)anisole is a chemical compound that features a trifluoromethoxy group attached to an anisole framework. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule it is attached to. This group can also exert a long-range effect on the basicity of arylmetal compounds, even when located in a meta or para position relative to the site of reactivity .
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethoxy)anisole involves the introduction of fluorinated motifs, such as difluoro- and trifluoro- alkyl groups, which can be strategically placed to influence the physical properties of the resulting molecules . The synthesis of regioisomerically pure bis(trifluoromethyl)-substituted compounds has been achieved through a new strategy, demonstrating the efficiency of introducing trifluoromethyl groups into complex molecular frameworks . Additionally, the synthesis of advanced substituted phenol/anisole derivatives has been accomplished, starting from commercially available precursors, which could serve as valuable building blocks for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethoxy)anisole and related compounds can be significantly affected by the presence of fluorinated groups. Quantum chemical techniques have been employed to study the structure and binding energy of related anions, such as the trifluoride anion, providing insights into the electron-withdrawing effects of fluorinated substituents . The trifluoromethoxy group, in particular, has been shown to have a long-range electron-withdrawing effect, influencing the reactivity of molecules even when not directly adjacent to the reactive site .
Chemical Reactions Analysis
The reactivity of 3-(Trifluoromethoxy)anisole can be influenced by the presence of the trifluoromethoxy group. For example, the trifluoromethoxy group has been shown to promote hydrogen/metal permutation reactions at ortho positions more effectively than methoxy or trifluoromethyl groups . Additionally, the interaction between anisole and boron trifluoride has been studied, revealing the formation of complexes through Lewis acid-base adducts and van der Waals interactions, which are thermodynamically favorable at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules containing trifluoromethoxy and related groups are of significant interest. For instance, the introduction of fluorinated motifs into liquid crystals has been shown to result in negative dielectric anisotropy, which can be rationalized based on the molecular structure . Similarly, the synthesis of liquid crystalline compounds with large positive dielectric anisotropy has been achieved by incorporating difluoropyrrole derivatives, highlighting the impact of fluorinated groups on the dielectric properties . The optical properties of bis(trifluoromethyl)-substituted compounds also differ from one another, indicating the influence of the trifluoromethyl groups on the electronic characteristics of these materials .
Scientific Research Applications
Electron-Withdrawing Characteristics
The trifluoromethoxy group, as seen in compounds like 3-(trifluoromethoxy)anisole, is known for its superior electron-withdrawing capabilities compared to methoxy and trifluoromethyl groups. This characteristic is significant as it influences the basicity of arylmetal compounds even when positioned in meta or para positions, affecting their chemical reactivity. For instance, 4-(trifluoromethoxy)anisole predominantly undergoes deprotonation adjacent to the OCH3 group rather than next to the CF3O group due to these electron-withdrawing effects (Castagnetti & Schlosser, 2002).
Catalysis and Chemical Reactions
The trifluoromethoxy group's influence extends to various catalytic and chemical reactions. For example, the activation of anisole by organoplatinum(II) complexes is affected by the presence of such groups, demonstrating the selective C–H bond activation of anisole. This research highlights the role of trifluoromethoxy-substituted anisoles in catalytic processes, particularly in the context of organometallic chemistry (Bonnington et al., 2012).
Upgrading of Bio-Oil Compounds
In the field of bio-oil upgrading, the trifluoromethoxy group plays a crucial role. The conversion of anisole, a lignin-derived bio-oil compound, is catalyzed by various catalysts where the presence of the trifluoromethoxy group can affect the catalytic activity and product selectivity. This research is pivotal in understanding how such groups influence the hydrodeoxygenation and other reactions relevant to biomass conversion and energy production (Saidi, Rahzani & Rahimpour, 2017).
Effect on Physical and Chemical Properties
3-(Trifluoromethoxy)anisole demonstrates unique conformational preferences and impacts on physical and chemical properties. The presence of the trifluoromethoxy group in anisole derivatives can significantly alter their physical and pharmacokinetic properties, as observed in the study of anisole and fluoroanisole matched molecular pairs. Such insights are valuable in the field of material science and pharmacology (Xing et al., 2015).
Safety And Hazards
The safety data sheet for 3-(Trifluoromethoxy)anisole suggests that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
3-(Trifluoromethoxy)anisole is widely used as a building block for pharmaceuticals, synthetic materials, and agricultural chemicals due to its unique properties. It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
properties
IUPAC Name |
1-methoxy-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRAPDSZKICKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380407 | |
Record name | 3-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)anisole | |
CAS RN |
142738-94-1 | |
Record name | 3-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142738-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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